molecular formula C23H22ClN5O4S B14994335 Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate

Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate

Cat. No.: B14994335
M. Wt: 500.0 g/mol
InChI Key: HQINJOJFNNFYKS-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a piperidine ring, makes this compound a versatile scaffold for drug development and other scientific research applications.

Preparation Methods

The synthesis of ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper catalyst under mild conditions.

    Quinazoline Moiety Construction: The quinazoline ring can be constructed through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Final Coupling and Esterification: The final step involves coupling the triazole-quinazoline intermediate with the piperidine derivative, followed by esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and eco-friendly catalysts .

Chemical Reactions Analysis

ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their signaling pathways. The triazole and quinazoline moieties play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other triazoloquinazoline derivatives, such as:

    1,2,3-Triazolo[1,5-a]quinoxaline: Known for its antimicrobial and anticancer activities.

    1,2,4-Triazolo[1,5-a]pyridine: Exhibits a broad range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.

    1,2,3-Triazolo[1,5-a]benzimidazole: Investigated for its potential as an antiviral and anti-inflammatory agent.

The uniqueness of ETHYL 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H22ClN5O4S/c1-2-33-23(30)15-10-12-28(13-11-15)20-18-14-16(24)8-9-19(18)29-21(25-20)22(26-27-29)34(31,32)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3

InChI Key

HQINJOJFNNFYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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